Cas no 5974-05-0 (N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide)
![N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide structure](https://www.kuujia.com/scimg/cas/5974-05-0x500.png)
5974-05-0 structure
Product name:N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 4-[(3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)-
- N-(3-Hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
- N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
- 325476-30-0
- CBMicro_030502
- BIM-0030636.P001
- 5974-05-0
- CCG-3671
- DTXSID00365560
- Z56800720
- MFCD01925722
- STK835927
- F0464-0016
- HMS600B02
- N-(3-hydroxypropyl)-4-((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanamide
- N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]butanamide
- AKOS001031041
- ChemDiv1_004600
- SR-01000443469-1
- SR-01000443469
- N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
-
- Inchi: InChI=1S/C17H23N3O3S2/c21-9-4-8-18-13(22)7-3-10-24-17-19-15(23)14-11-5-1-2-6-12(11)25-16(14)20-17/h21H,1-10H2,(H,18,22)(H,19,20,23)
- InChI Key: LZVUBRPITZMZRM-UHFFFAOYSA-N
- SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO
Computed Properties
- Exact Mass: 381.11829
- Monoisotopic Mass: 381.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 144Ų
Experimental Properties
- Density: 1.49
- Refractive Index: 1.716
- PSA: 90.79
N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide Related Literature
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
5974-05-0 (N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide) Related Products
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
